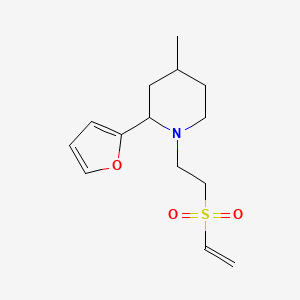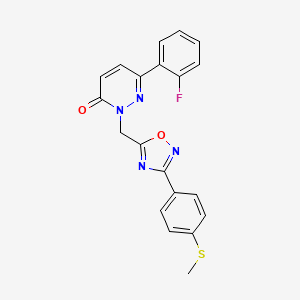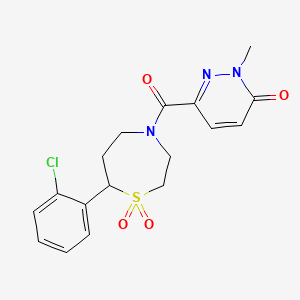
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine, also known as NS9283, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NS9283 is a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs) and has been shown to improve cognitive function and memory in animal models.
Wirkmechanismus
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine is a positive allosteric modulator of α4β2 nAChRs, which are highly expressed in the brain and play a critical role in cognitive function and memory. 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine binds to a specific site on the α4β2 nAChR and enhances the binding of acetylcholine to the receptor, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has been shown to improve cognitive function and memory in animal models through its positive allosteric modulation of α4β2 nAChRs. 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has also been shown to increase dopamine release in the prefrontal cortex, which may contribute to its therapeutic effects in Parkinson's disease and ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has several advantages for lab experiments, including its high potency and selectivity for α4β2 nAChRs, which allows for precise modulation of neuronal activity. However, 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has a short half-life and requires frequent dosing, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
Future research on 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine will likely focus on its potential therapeutic applications in neurological disorders, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and ADHD. Additionally, further studies are needed to explore the optimal dosing and administration of 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine, as well as its potential side effects and interactions with other drugs. Finally, the development of more potent and selective positive allosteric modulators of α4β2 nAChRs may lead to the discovery of new therapeutics for neurological disorders.
Synthesemethoden
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine can be synthesized through a multi-step process that involves the reaction of 2-furanmethanethiol with 2-bromoethanol to produce 2-(2-furyl)ethanethiol. This compound is then reacted with 4-methylpiperidine-1-carboxaldehyde to yield 2-(furan-2-yl)-4-methylpiperidine-1-thiol. The final step involves reacting this compound with vinylsulfonic acid to produce 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. Studies have shown that 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has also been shown to have potential therapeutic applications in Parkinson's disease, nicotine addiction, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-(2-ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-19(16,17)10-8-15-7-6-12(2)11-13(15)14-5-4-9-18-14/h3-5,9,12-13H,1,6-8,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYHWRMPKWBAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=CO2)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2492327.png)

![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)

![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2492337.png)